molecular formula C9H10ClN3O2 B2458287 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide CAS No. 866134-48-7

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide

Cat. No.: B2458287
CAS No.: 866134-48-7
M. Wt: 227.65
InChI Key: YKOXYTVXRJJPIO-UHFFFAOYSA-N
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Description

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is a chemical compound with the molecular formula C9H10ClN3O2 It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide typically involves the reaction of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at that temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained in solid form and may undergo further purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the benzoxazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoxazine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted benzoxazine derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3,4-dihydro-2H-1,4-benzoxazine
  • 6-chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • 4-methyl-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonyl chloride

Uniqueness

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide is unique due to the presence of the carbohydrazide functional group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making the compound a valuable candidate for drug development and other applications.

Properties

IUPAC Name

6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O2/c10-5-1-2-7-6(3-5)12-4-8(15-7)9(14)13-11/h1-3,8,12H,4,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKOXYTVXRJJPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(N1)C=C(C=C2)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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